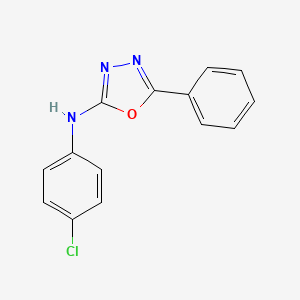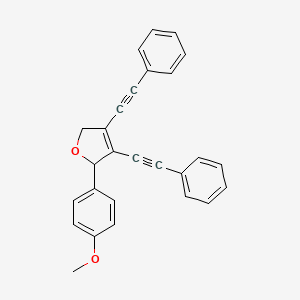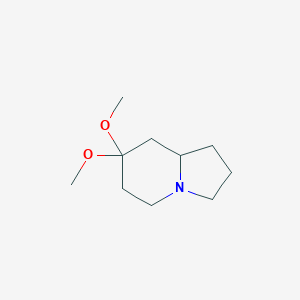
5-(Tetrahydrofuran-2-yl)cyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Tetrahydrofuran-2-yl)cyclohexane-1,3-dione is an organic compound with a unique structure that combines a tetrahydrofuran ring with a cyclohexane-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tetrahydrofuran-2-yl)cyclohexane-1,3-dione typically involves the reaction of tetrahydrofuran derivatives with cyclohexane-1,3-dione. One common method includes the use of aldol condensation followed by cyclization. For example, the reaction of 2,5-dimethylfuran with cyclohexane-1,3-dione under acidic or basic conditions can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as Lewis acids or bases may be employed to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
5-(Tetrahydrofuran-2-yl)cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can lead to the formation of tetrahydrofuran derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typical conditions include room temperature to moderate heating and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or ethers. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
5-(Tetrahydrofuran-2-yl)cyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: Used in the production of materials with specific properties, such as polymers and resins
Mechanism of Action
The mechanism of action of 5-(Tetrahydrofuran-2-yl)cyclohexane-1,3-dione involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups. Pathways involved may include those related to oxidative stress, signal transduction, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
5-(Furan-2-yl)cyclohexane-1,3-dione: Similar structure but with a furan ring instead of tetrahydrofuran.
Cyclohexane-1,3-dione derivatives: Various derivatives with different substituents on the cyclohexane ring.
Uniqueness
5-(Tetrahydrofuran-2-yl)cyclohexane-1,3-dione is unique due to the presence of the tetrahydrofuran ring, which imparts different chemical and physical properties compared to its analogs. This uniqueness makes it valuable in specific applications where the tetrahydrofuran moiety plays a crucial role .
Properties
Molecular Formula |
C10H14O3 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
5-(oxolan-2-yl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C10H14O3/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h7,10H,1-6H2 |
InChI Key |
BJTAIDHDLWVUBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2CC(=O)CC(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(6-Methoxypyrimidin-4-yl)amino]ethan-1-ol](/img/structure/B12916269.png)


![2-chloro-N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12916284.png)





![Furo[2,3-e][1,2]benzoxazole](/img/structure/B12916320.png)


